2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Overview
Description
2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and significant roles in medicinal chemistry . The structural resemblance of imidazopyridines to purines has prompted extensive research into their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction is usually carried out under reflux conditions with suitable solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes like aromatase, impacting hormone synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Exhibits anti-inflammatory and analgesic properties.
Uniqueness
2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and novel chemical entities .
Properties
IUPAC Name |
2-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-2-3-7-9(11-6)13-8(12-7)4-5-10/h2-3H,4H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHQXDOIJBCCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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